![molecular formula C13H16ClNO B14623253 N-[3-(furan-2-yl)propyl]aniline;hydrochloride CAS No. 57696-81-8](/img/structure/B14623253.png)
N-[3-(furan-2-yl)propyl]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)propyl]aniline;hydrochloride is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]aniline;hydrochloride typically involves the reaction of 3-(furan-2-yl)propylamine with aniline in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include substituted furans, dihydrofuran derivatives, and various aromatic substitution products.
Scientific Research Applications
N-[3-(furan-2-yl)propyl]aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(furan-2-yl)propyl]aniline
- N-[3-(furan-2-yl)propyl]amine
- 3-(furan-2-yl)propylamine
Uniqueness
N-[3-(furan-2-yl)propyl]aniline;hydrochloride is unique due to its specific combination of the furan ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57696-81-8 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13;/h1-3,5-7,9,11,14H,4,8,10H2;1H |
InChI Key |
FQASDQRGQJRYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
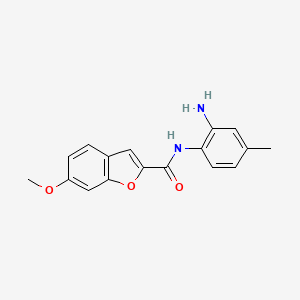
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
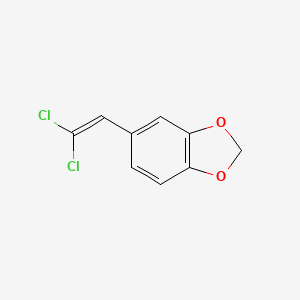
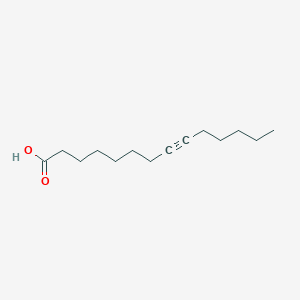
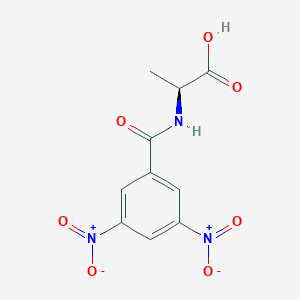
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
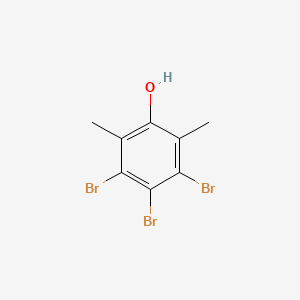
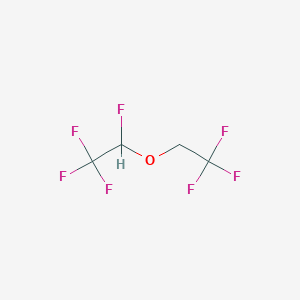

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
